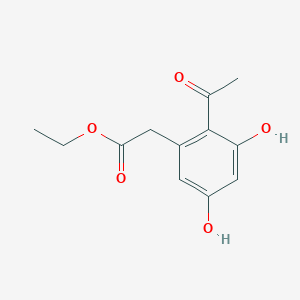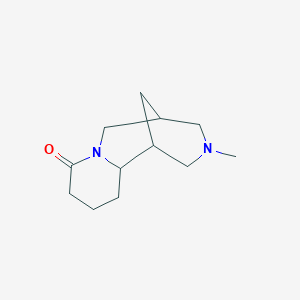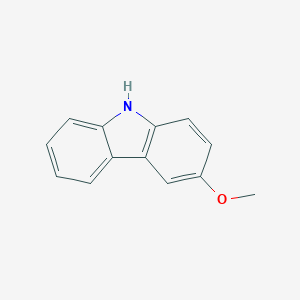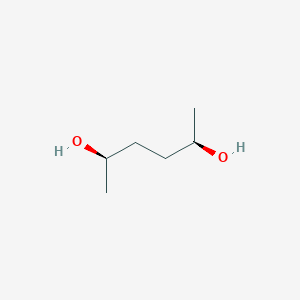
Curvulin
Descripción general
Descripción
Curvulin is a metabolite isolated from various fungal strains, such as Drechslera indica and endophytic Bipolaris species associated with aquatic macrophytes. It has been identified through techniques like X-ray crystallography and nuclear magnetic resonance (NMR) . This compound exhibits phytotoxic properties, causing necroses on plants like purslane and spiny amaranth, which are normal hosts for the fungus producing it . Additionally, this compound and its derivatives have been studied for their anti-inflammatory and antileishmanial activities .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest due to their intriguing biological activities. The first total synthesis of curvularides A-E, which are related to this compound, was achieved and helped confirm their absolute configurations . The synthesis of (-)-curvulamine, a dimeric member of the this compound class, was accomplished in a 10-step process, highlighting the chemical structure's complexity and potential for antibiotic activity . A general approach for the synthesis of benzannulated macrolactone natural products, including this compound, utilized aryne acyl-alkylation reactions . Moreover, the synthesis of (±)-dimethyl curvularin was based on palladium-catalyzed carbonylation using a butadiene telomer as a building block . The synthesis of curvulone B employed the 2-chlorobenzyl protecting group for greater Lewis acid stability .
Molecular Structure Analysis
This compound's molecular structure is characterized by a lactone ring, which is a common feature in its class of polyketides. The structure of this compound and its derivatives has been elucidated using comprehensive spectroscopic analyses, including 1D and 2D NMR spectroscopy and mass spectrometry . The absolute configurations of curvularides were confirmed through total synthesis . The molecular structure plays a crucial role in the biological activity of these compounds, as seen in their phytotoxic and anti-inflammatory effects.
Chemical Reactions Analysis
This compound and its derivatives undergo various chemical reactions during their synthesis. Key steps in the synthesis of curvularides involved diastereoselective hydrogenation, Sharpless kinetic resolution, and epoxide openings . The synthesis of (-)-curvulamine featured the exploitation of the heteroaromatic pyrrolo[1,2-a]azepinone nucleus . Aryne acyl-alkylation was pivotal in the general synthesis approach for benzannulated macrolactones . The palladium-catalyzed carbonylation reaction was a critical step in the synthesis of (±)-dimethyl curvularin .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are closely related to their biological activities. This compound-type polyketides have shown strong anti-inflammatory effects by inhibiting the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) in stimulated macrophages . The opening of the 12-membered lactone ring and blocking the phenol functionality in these compounds led to a significant decrease in their anti-inflammatory activity . The phytotoxic effects of this compound and O-methylcurvulinic acid on certain plants suggest that these compounds interact with host leaf constituents, which may regulate their production by the fungus . The antileishmanial activity of this compound further demonstrates its potential as a bioactive compound .
Aplicaciones Científicas De Investigación
Herbicida Potencial
Curvulin se ha identificado como un herbicida potencial. La investigación indica que se puede aislar de Paraphoma sp. VIZR 1.46, un patógeno de Cirsium arvense, y exhibe actividad fitotóxica . Aunque el this compound en sí es débilmente fitotóxico, representa un paso significativo hacia el desarrollo de herbicidas de origen natural.
Actividad Antimicrobiana
Los estudios han demostrado que this compound posee propiedades antimicrobianas. Se ha probado contra una gama de organismos, incluidos hongos, bacterias Gram-positivas y Gram-negativas, lo que indica su potencial como agente antimicrobiano .
Actividad Zootoxica
This compound también exhibe actividades zootoxicas. Se ha analizado su efecto en los paramecios, lo que sugiere su uso en el control de poblaciones dañinas de zooplancton en diversos entornos ecológicos y agrícolas .
Mejora de la Biodisponibilidad
La estructura de this compound puede inspirar el desarrollo de métodos para mejorar la biodisponibilidad de compuestos similares. Por ejemplo, se podrían diseñar nanoformulaciones para aumentar la bioactividad y la biodisponibilidad de compuestos relacionados, aprovechando sus propiedades antioxidantes para la prevención y el tratamiento de enfermedades .
Investigación de Enfermedades Neurodegenerativas
Debido a sus propiedades bioactivas, this compound y sus derivados podrían utilizarse en el estudio de enfermedades neurodegenerativas. Al influir en la señalización celular y la expresión génica, puede ayudar a comprender la progresión de tales enfermedades y el desarrollo de estrategias terapéuticas .
Salud Cardiovascular
La investigación relacionada con this compound podría contribuir a la salud cardiovascular explorando sus efectos sobre la aterosclerosis, la dislipidemia y otras afecciones cardíacas. Su impacto en los niveles de lípidos y las propiedades antioxidantes lo convierten en un compuesto de interés en este campo .
Mecanismo De Acción
- Curvulin is a natural compound that inhibits microtubule assembly . Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintaining cell shape.
- Additionally, this compound inhibits inducible nitric oxide synthase (iNOS) expression . Nitric oxide (NO) plays a role in inflammation and immune responses, and iNOS is responsible for NO production in response to various stimuli.
Target of Action
Mode of Action
Propiedades
IUPAC Name |
ethyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-17-11(16)5-8-4-9(14)6-10(15)12(8)7(2)13/h4,6,14-15H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURXCFUGBPBPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940619 | |
| Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19054-27-4 | |
| Record name | Benzeneacetic acid, 2-acetyl-3,5-dihydroxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019054274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential herbicidal applications of Curvulin?
A1: While this compound itself displays weak phytotoxicity, a structurally related compound called Phaeosphaeride A, isolated from the same fungal species (Paraphoma sp. VIZR 1.46), exhibits significant phytotoxic effects on various plant species. This suggests Phaeosphaeride A, and potentially modified this compound analogs, could be further investigated for developing new bio-based herbicides [].
Q2: Which fungal species are known to produce this compound?
A2: Research indicates this compound production by several fungal species, including Paraphoma sp. VIZR 1.46 [], Bipolaris sp. [], Curvularia species [], and Drechslera indica []. Interestingly, Corynespora cassiicola CC01, while producing other metabolites, did not yield detectable amounts of this compound [].
Q3: What is known about the structure of this compound?
A3: this compound is a macrolactone, a cyclic ester with a large ring structure. While its exact molecular formula and weight might vary slightly based on potential modifications or salt forms, the core structure remains consistent. Further details on the spectroscopic characterization of this compound can be found in studies exploring its isolation and structural elucidation [, , , ].
Q4: Has the synthesis of this compound been achieved?
A4: Yes, total synthesis of this compound has been achieved using various synthetic strategies, including a notable approach employing an aryne acyl-alkylation reaction. This method provides a concise and convergent route to obtain this compound and related compounds like Secocurvularin and Diplodialide C [, , ].
Q5: Have Structure-Activity Relationship (SAR) studies been conducted on this compound?
A5: While specific SAR studies focusing solely on this compound modifications and their impact on activity are limited in the provided literature, researchers have explored the synthetic potential of its core structure. The synthesis of related compounds like Secocurvularin and Curvulinic acid [], and the exploration of aryne-based modifications [, ] suggest potential avenues for future SAR investigations.
Q6: Are there any analytical methods for detecting and quantifying this compound?
A7: While specific analytical methods are not detailed in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) [] coupled with Mass Spectrometry are commonly employed for the isolation, identification, and quantification of fungal metabolites like this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)










